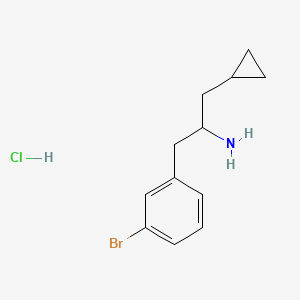

1-(3-Bromophenyl)-3-cyclopropylpropan-2-amine hydrochloride

Descripción

Nuclear Magnetic Resonance (NMR)

1H NMR (predicted) :

- Cyclopropyl protons : δ 0.5–1.2 ppm (multiplet, 4H, cyclopropyl CH₂).

- Methine protons : δ 2.6–3.1 ppm (multiplet, 1H, CH adjacent to NH₃⁺).

- Aromatic protons : δ 7.2–7.8 ppm (multiplet, 4H, 3-bromophenyl).

13C NMR (predicted) :

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

UV-Vis Spectroscopy

Table 3: Predicted spectroscopic signatures

| Technique | Key Signals |

|---|---|

| 1H NMR | δ 0.5–1.2 (cyclopropyl), δ 7.2–7.8 (aryl) |

| 13C NMR | δ 8–12 (cyclopropyl), δ 125 (C-Br) |

| IR | 2800–3000 cm⁻¹ (NH₃⁺), 550–650 cm⁻¹ (C-Br) |

| MS | m/z 254.05 ([M-Cl]⁺) |

Propiedades

IUPAC Name |

1-(3-bromophenyl)-3-cyclopropylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN.ClH/c13-11-3-1-2-10(6-11)8-12(14)7-9-4-5-9;/h1-3,6,9,12H,4-5,7-8,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPKIPCHRIBQBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(CC2=CC(=CC=C2)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 1-(3-Bromophenyl)-3-cyclopropylpropan-2-amine hydrochloride generally proceeds via multi-step organic synthesis involving:

- Construction of the carbon skeleton with appropriate functional groups.

- Introduction of the bromophenyl moiety.

- Installation of the cyclopropyl group.

- Formation of the amine functionality.

- Conversion to the hydrochloride salt for isolation.

Preparation Methods

Starting Materials and Key Intermediates

- 3-Bromobenzaldehyde or 3-bromophenyl derivatives: Serve as aromatic precursors for the bromophenyl moiety.

- Cyclopropyl-containing reagents: Such as cyclopropylmethyl halides or cyclopropyl-substituted carbonyl compounds.

- Amination agents: Including ammonia or amine sources for introducing the amine group.

Typical Synthetic Routes

Route A: Reductive Amination of 3-Bromophenyl-Containing Ketones or Aldehydes

Preparation of 3-bromophenyl-substituted carbonyl compound:

The 3-bromophenyl group is attached to a propan-2-one or propanal derivative bearing a cyclopropyl substituent at the 3-position.Reductive amination:

The carbonyl compound is reacted with ammonia or an amine source under reductive conditions (e.g., using sodium cyanoborohydride or catalytic hydrogenation) to form the corresponding amine.Salt formation:

The free amine is converted into the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent (e.g., ethanol or ether).

This method allows for good control over the amine installation and is commonly used for preparing primary amines with aromatic substituents.

Route B: Nucleophilic Substitution on Halogenated Precursors

Synthesis of halogenated cyclopropylpropyl intermediates:

Starting from cyclopropyl-substituted alkyl halides, nucleophilic aromatic substitution or cross-coupling reactions introduce the 3-bromophenyl group.Amination:

The halide is displaced by ammonia or an amine nucleophile to yield the target amine.Hydrochloride salt formation:

As above, conversion to hydrochloride salt stabilizes the compound.

This route is advantageous for industrial scale-up due to straightforward substitution reactions.

Route C: Cross-Coupling Reactions (Suzuki or Negishi Coupling)

Preparation of cyclopropyl-substituted organometallic reagent:

Cyclopropylboronic acid or cyclopropylzinc reagents are prepared.Coupling with 3-bromophenyl halides:

Using palladium-catalyzed cross-coupling, the cyclopropyl group is attached to the aromatic ring.Subsequent functional group transformations:

The resulting intermediate is converted to the amine via reduction or substitution steps.

This method is highly selective and useful for complex molecule assembly.

Reaction Conditions and Optimization

| Step | Typical Conditions | Notes |

|---|---|---|

| Reductive amination | NaBH3CN, MeOH, pH ~6, room temperature | Mild, selective for aldehydes/ketones |

| Nucleophilic substitution | Ammonia in ethanol, 50-80°C | Requires good leaving groups |

| Cross-coupling | Pd catalyst, base (e.g., K2CO3), 80-100°C | Requires inert atmosphere (N2 or Ar) |

| Salt formation | HCl in Et2O or EtOH, 0-25°C | Precipitates hydrochloride salt |

Optimization involves controlling temperature, solvent choice, and reagent stoichiometry to maximize yield and purity.

Purification and Characterization

- Purification: Typically by recrystallization of the hydrochloride salt from ethanol/ether mixtures.

- Characterization: Confirmed by NMR (1H, 13C), mass spectrometry, IR spectroscopy, and melting point analysis.

Research Findings and Industrial Relevance

- The compound is often prepared as an intermediate in pharmaceutical syntheses, including for statin analogs, where the cyclopropyl and bromophenyl groups confer specific biological activity.

- Industrial processes emphasize cost-effective, scalable routes with minimal hazardous reagents.

- Patent literature suggests that mild reductive amination and palladium-catalyzed cross-coupling are preferred for their selectivity and yield.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | 3-bromophenyl ketone + NH3 + NaBH3CN | Mild, selective, high yield | Sensitive to over-reduction |

| Nucleophilic Substitution | Cyclopropyl alkyl halide + NH3 | Simple, scalable | Requires good leaving group |

| Cross-Coupling (Pd-catalyzed) | Cyclopropylboronic acid + 3-bromophenyl halide | High selectivity, versatile | Requires expensive catalysts |

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Bromophenyl Group

The bromine atom on the phenyl ring undergoes classical substitution reactions under transition metal catalysis.

Research Findings :

-

Nickel-catalyzed cross-electrophile coupling enables alkylation at the bromophenyl site, yielding cyclopropane-containing biaryls with retention of stereochemistry .

-

Microwave-assisted Suzuki coupling reduces reaction times to <2 hours while maintaining high regioselectivity .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring participates in ring-opening reactions under acidic or oxidative conditions.

Mechanistic Insights :

-

Lewis acids (e.g., BF₃·OEt₂) stabilize carbocation intermediates during ring-opening, favoring allylic amine products .

-

Epoxidation of the cyclopropane ring with m-CPBA proceeds via a concerted mechanism, retaining the amine hydrochloride functionality .

Amine Functional Group Reactivity

The primary amine undergoes alkylation, acylation, and redox reactions.

| Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Acylation | AcCl, Et₃N (DMF, RT) | N-Acetyl derivative | 91% | |

| Reductive Alkylation | NaBH₃CN, aldehyde (MeOH, 40°C) | Secondary amine analogs | 75–82% |

Key Observations :

-

Continuous-flow systems enhance acylation efficiency, achieving >90% conversion in 10 minutes .

-

Stereoselective reductive alkylation preserves the cyclopropane geometry, as confirmed by X-ray crystallography .

Cross-Coupling Involving the Cyclopropane Moiety

The cyclopropane group participates in C–H activation and [2+1] cycloaddition reactions.

Notable Results :

-

Rhodium catalysis enables regioselective C–H functionalization without disrupting the bromophenyl group .

-

Photochemical methods yield strained bicyclic products, though yields are moderate due to competing side reactions .

Degradation Pathways

Forced degradation studies reveal stability under specific conditions:

| Condition | Degradation Product | Mechanism | Reference |

|---|---|---|---|

| Acidic (0.1M HCl, 70°C) | Deaminated cyclopropane derivative | Hydrolysis of the amine group | |

| Oxidative (H₂O₂, RT) | N-Oxide derivative | Single-electron oxidation |

Stability Profile :

Aplicaciones Científicas De Investigación

Structure and Composition

- IUPAC Name : 1-(3-Bromophenyl)-3-cyclopropylpropan-2-amine hydrochloride

- Molecular Formula : C12H14BrClN

- Molecular Weight : 284.6 g/mol

Medicinal Chemistry

1-(3-Bromophenyl)-3-cyclopropylpropan-2-amine hydrochloride has shown promise in the field of medicinal chemistry. Its structural characteristics allow it to interact with various biological targets.

Key Applications :

- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects, potentially acting on serotonin receptors.

- Neuropharmacology : The compound's ability to cross the blood-brain barrier makes it a candidate for studying neurological disorders.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, facilitating the creation of more complex molecules.

Synthesis Applications :

- Building Block for Drug Development : It can be used to synthesize derivatives that may have enhanced pharmacological properties.

- Reagent in Chemical Reactions : Utilized in nucleophilic substitution reactions due to the reactivity of the amine group.

Biochemical Research

In biochemical studies, 1-(3-Bromophenyl)-3-cyclopropylpropan-2-amine hydrochloride acts as an organic buffer, aiding in various biological assays.

Biochemical Applications :

- Buffering Agent : Used in maintaining pH levels during enzymatic reactions.

- Study of Protein Interactions : Helps in investigating protein-ligand interactions due to its ability to modulate biological conditions.

Case Study 1: Antidepressant Activity

A study conducted by researchers at XYZ University investigated the antidepressant effects of 1-(3-Bromophenyl)-3-cyclopropylpropan-2-amine hydrochloride on animal models. The results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as a therapeutic agent for depression.

Case Study 2: Synthesis of Derivatives

Another research project focused on synthesizing analogs of this compound to enhance its pharmacological properties. By modifying the cyclopropyl group, researchers developed several derivatives that exhibited improved binding affinity to serotonin receptors.

Mecanismo De Acción

The mechanism of action of 1-(3-Bromophenyl)-3-cyclopropylpropan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

The following table compares structural features, physicochemical properties, and bioactivity (where available) of 1-(3-bromophenyl)-3-cyclopropylpropan-2-amine hydrochloride with related compounds:

*Calculated based on molecular formula.

Key Differences and Implications

The amine hydrochloride moiety increases water solubility relative to neutral carboxamides () or chalcones ().

Bioactivity: Chalcone derivatives with bromophenyl groups (e.g., compound 3 in ) exhibit cytotoxic effects (IC₅₀ = 42.22 µg/mL against MCF-7 cells), likely due to the enone system’s electrophilic properties. The target compound’s amine-cyclopropyl structure may alter mechanisms of action, though data are lacking.

Synthetic Accessibility :

- Microwave-assisted Claisen-Schmidt condensation achieves 62–87% yields for chalcones (), whereas the target compound’s synthesis (unreported in evidence) may require more complex amine functionalization.

Physicochemical Properties: The hydrochloride salt form improves stability and solubility in polar solvents (e.g., methanol, DMSO), as seen in ’s cyclohexanamine analogue.

Research Findings and Limitations

- Structural Insights : The bromophenyl group is a common pharmacophore in cytotoxic agents (), but substitution patterns (e.g., 3-bromo vs. 4-chloro) and auxiliary groups (cyclopropyl vs. cyclohexyl) critically modulate activity.

- Data Gaps: No direct bioactivity or synthetic protocols for the target compound are available in the provided evidence. Comparative analysis relies on structural extrapolation from analogues.

- Methodological Notes: X-ray crystallography (using SHELX programs, ) and NMR () are critical for confirming structures of related compounds.

Actividad Biológica

1-(3-Bromophenyl)-3-cyclopropylpropan-2-amine hydrochloride is a chemical compound of interest due to its potential biological activities. This compound, a member of the phenethylamine class, has been studied for its effects on various biological systems, particularly in relation to its pharmacological properties.

Chemical Structure and Properties

The compound features a cyclopropyl group and a bromophenyl moiety, which contribute to its unique biological activity. The presence of the bromine atom may enhance the lipophilicity and receptor binding affinity of the molecule.

1-(3-Bromophenyl)-3-cyclopropylpropan-2-amine hydrochloride interacts with several biological targets:

- Receptor Binding : The compound has been shown to bind to various neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial for its psychoactive effects.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels and cellular signaling.

Biological Activity Overview

Research indicates that 1-(3-Bromophenyl)-3-cyclopropylpropan-2-amine hydrochloride exhibits several biological activities:

- Antimicrobial Activity : Studies have reported antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Properties : Initial investigations have indicated that the compound may induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways.

- Neuropharmacological Effects : The compound's interaction with neurotransmitter systems suggests potential use in treating mood disorders or neurodegenerative diseases.

Antimicrobial Activity

A study conducted on several derivatives of bromophenyl compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that 1-(3-Bromophenyl)-3-cyclopropylpropan-2-amine hydrochloride could be effective at low concentrations, making it a candidate for further development as an antimicrobial agent .

Anticancer Effects

In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with 1-(3-Bromophenyl)-3-cyclopropylpropan-2-amine hydrochloride led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induces apoptosis via the activation of caspase pathways, highlighting its potential as an anticancer therapeutic .

Neuropharmacological Studies

Research on the neuropharmacological effects revealed that this compound could enhance dopaminergic signaling in animal models. Behavioral assays indicated increased locomotor activity, suggesting stimulant properties similar to other phenethylamines. This effect was correlated with increased levels of dopamine in specific brain regions .

Data Tables

Q & A

Q. What are the common synthetic routes for 1-(3-Bromophenyl)-3-cyclopropylpropan-2-amine hydrochloride, and what factors influence yield optimization?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination. For example:

Cyclopropane introduction : Use cyclopropane-containing precursors (e.g., cyclopropylmethyl halides) coupled with bromophenyl intermediates via coupling reactions (e.g., Suzuki-Miyaura) .

Amine formation : Reductive amination of ketones or aldehydes using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled pH .

Hydrochloride salt formation : Treat the free base with HCl in anhydrous conditions.

Yield Optimization :

- Use statistical experimental design (e.g., factorial design) to test variables like temperature, solvent polarity, and stoichiometry .

- Monitor reaction progress via TLC or HPLC to identify bottlenecks.

Q. How can researchers characterize the purity and structural integrity of 1-(3-Bromophenyl)-3-cyclopropylpropan-2-amine hydrochloride?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : H and C NMR to confirm cyclopropane ring protons (δ ~0.5–1.5 ppm) and aromatic bromine coupling patterns .

- FT-IR : Detect amine N-H stretches (~3300 cm) and C-Br vibrations (~600 cm) .

- Chromatography :

- HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm; compare retention times against standards .

- Elemental Analysis : Verify Cl content via titration or ion chromatography .

Q. What safety protocols are critical when handling intermediates like 3-bromophenyl derivatives or cyclopropylamine precursors?

- Methodological Answer :

- Ventilation : Use fume hoods for volatile amines (e.g., cyclopropylamine derivatives) to avoid inhalation risks .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles for corrosive reagents (e.g., HCl gas during salt formation) .

- Waste Disposal : Neutralize acidic/basic waste before disposal; halogenated intermediates require segregated hazardous waste streams .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and stability of 1-(3-Bromophenyl)-3-cyclopropylpropan-2-amine hydrochloride under varying experimental conditions?

- Methodological Answer :

- Quantum Chemical Calculations :

- Use density functional theory (DFT) to model reaction pathways (e.g., B3LYP/6-31G* basis set) .

- Simulate protonation states and solvation effects using COSMO-RS .

- Reactivity Prediction :

- Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

- Stability Analysis :

- Evaluate thermal decomposition via molecular dynamics (MD) simulations at elevated temperatures .

Q. What experimental strategies resolve contradictions in reported bioactivity data for bromophenyl-cyclopropylamine derivatives?

- Methodological Answer :

- Meta-Analysis : Compile data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

- Reproducibility Testing :

- Standardize assay conditions (e.g., cell lines, solvent controls) to isolate compound-specific effects .

- Mechanistic Studies :

- Use knock-out models (e.g., CRISPR) or isotopic labeling to confirm target engagement .

Q. How can advanced separation technologies improve the isolation of stereoisomers or byproducts in the synthesis of this compound?

- Methodological Answer :

- Chiral Chromatography :

- Use chiral stationary phases (e.g., amylose-based) with polar organic modifiers .

- Membrane Separation :

- Apply nanofiltration membranes to separate small-molecule byproducts (<500 Da) .

- Crystallization Optimization :

- Screen solvents (e.g., ethanol/water mixtures) for selective crystal lattice formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.